Pomalidomide-CO-PEG4-C2-Cl
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Overview
Description
Pomalidomide-CO-PEG4-C2-Cl: is a synthesized compound that incorporates pomalidomide, a cereblon ligand, and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in the field of proteolysis-targeting chimeras (PROTACs) technology, which is a novel approach for targeted protein degradation. The compound is designed to facilitate the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-CO-PEG4-C2-Cl involves multiple steps, starting with the preparation of pomalidomide. The process typically includes the following steps:
Formation of Pomalidomide: Pomalidomide is synthesized through a series of reactions involving the condensation of phthalic anhydride with L-glutamine, followed by cyclization and subsequent modifications.
PEGylation: The PEG4 linker is attached to pomalidomide through a series of coupling reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in linker length and composition .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-CO-PEG4-C2-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, allowing for the synthesis of different derivatives.
Click Chemistry Reactions: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to the presence of azide groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Click Chemistry Reactions: CuAAC reactions are performed using copper(I) catalysts and alkyne-containing molecules.
Major Products: The major products formed from these reactions include various PROTACs with different linker compositions and functional groups, tailored for specific protein targets .
Scientific Research Applications
Pomalidomide-CO-PEG4-C2-Cl has a wide range of scientific research applications, including:
Mechanism of Action
Pomalidomide-CO-PEG4-C2-Cl exerts its effects through the following mechanism:
Binding to Cereblon: The pomalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex.
Recruitment of Target Proteins: The PEG4 linker facilitates the recruitment of target proteins to the E3 ligase complex.
Ubiquitination and Degradation: The recruited proteins are ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Pomalidomide-PEG4-C2-NH2: Another cereblon ligand-linker conjugate used in PROTAC technology.
Pomalidomide-PEG4-azide: Contains an azide group for click chemistry reactions.
Uniqueness: Pomalidomide-CO-PEG4-C2-Cl is unique due to its specific combination of pomalidomide, a PEG4 linker, and a chlorine atom, which allows for versatile chemical modifications and the synthesis of diverse PROTACs .
Properties
Molecular Formula |
C24H30ClN3O9 |
---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C24H30ClN3O9/c25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(30)26-17-3-1-2-16-21(17)24(33)28(23(16)32)18-4-5-19(29)27-22(18)31/h1-3,18H,4-15H2,(H,26,30)(H,27,29,31) |
InChI Key |
QIGZYJNJRBOGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCCl |
Origin of Product |
United States |
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